Cas no 134861-62-4 (1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-)
![1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- structure](https://de.kuujia.com/scimg/cas/134861-62-4x500.png)
134861-62-4 structure
Produktname:1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-
1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-
- (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl
- dioxamycin
- 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl- 1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyran-3-yl)oxy)-1,3,5-heptatrienyl)-, (2-alpha,3-alpha,4a-alpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E)6R*),12b-alpha)-(+)-
- 134861-62-4
- (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid
- 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyren-3-yl)oxy)-1,3,5-heptatrienyl)-, (2alpha,3alpha,4aalpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E),6R*),12balpha)-(+)-
- 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyran-3-yl)oxy)-1,3,5-heptatrienyl)-, (2alpha,3alpha,4aalpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E),6R*),12balpha)-(+)-
-
- Inchi: InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/m1/s1
- InChI-Schlüssel: HWMMBHOXHRVLCU-QOUANJGESA-N
- Lächelt: C(=C/C=C/[C@H]1[C@H](C)O[C@](C)(C(=O)O)O1)\C=C\C(OC1CC[C@H](C2C=CC3C(C4=C(C(=O)C=3C=2O)C=C[C@@]2(C[C@]([C@H](C(=O)[C@]42O)O)(C)O)O)=O)O[C@@H]1C)=O
Berechnete Eigenschaften
- Genaue Masse: 736.236721
- Monoisotopenmasse: 736.236721
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 53
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1730
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topologische Polaroberfläche: 244
Experimentelle Eigenschaften
- Dichte: 1.54
- Siedepunkt: 941.5°Cat760mmHg
- Flammpunkt: 291.5°C
- Brechungsindex: 1.681
1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- Verwandte Literatur
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
4. Book reviews
134861-62-4 (1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-) Verwandte Produkte
- 2229618-04-4(3-(4-chlorophenyl)-1,1-difluoro-3-methylbutan-2-one)
- 2168152-70-1(4-(2,2-difluoro-1-methylcyclopropyl)benzaldehyde)
- 2679802-36-7((2S,4S)-2-{(benzyloxy)carbonylamino}-4-fluoro-5-methoxy-5-oxopentanoic acid)
- 1314973-64-2(2-(aminomethyl)bicyclo2.2.1heptan-2-amine)
- 2248414-65-3(Tert-butyl 5-(ethylamino)-1,3-thiazole-4-carboxylate)
- 2137681-21-9([1-(Propane-1-sulfonyl)azetidin-2-yl]methanol)
- 2229181-00-2(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexane-1-carboxylic acid)
- 5618-03-1(3-Cyclopropylpropanoic acid)
- 2164655-45-0(3-(thiolan-2-yl)methyloxolane-3-carbaldehyde)
- 23056-46-4(2-Bromo-5-methyl-3-nitropyridine)
Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge